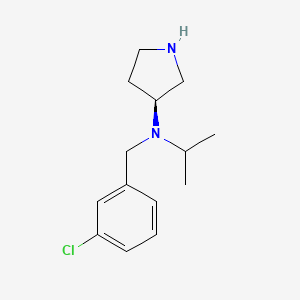
(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.
Attachment of the 3-Chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the 3-chlorobenzyl group is attached to the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobenzyl Alcohol: Shares the 3-chlorobenzyl group but lacks the pyrrolidine ring.
N-Isopropylpyrrolidine: Contains the pyrrolidine ring and isopropyl group but lacks the 3-chlorobenzyl group.
Uniqueness
(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propriétés
Numéro CAS |
820979-40-6 |
|---|---|
Formule moléculaire |
C14H21ClN2 |
Poids moléculaire |
252.78 g/mol |
Nom IUPAC |
(3S)-N-[(3-chlorophenyl)methyl]-N-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C14H21ClN2/c1-11(2)17(14-6-7-16-9-14)10-12-4-3-5-13(15)8-12/h3-5,8,11,14,16H,6-7,9-10H2,1-2H3/t14-/m0/s1 |
Clé InChI |
PFDCHFLEMYWWMF-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)N(CC1=CC(=CC=C1)Cl)[C@H]2CCNC2 |
SMILES canonique |
CC(C)N(CC1=CC(=CC=C1)Cl)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


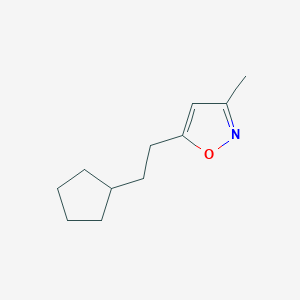
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)
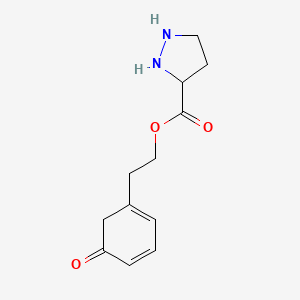
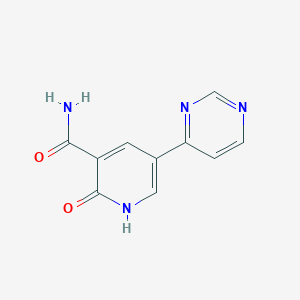
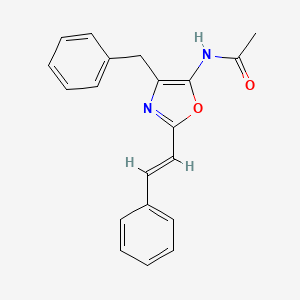


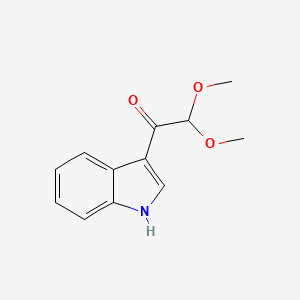
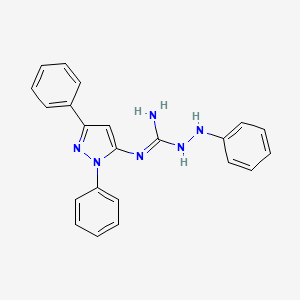
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)


